3-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenol
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Overview
Description
3-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenol is an organic compound with the molecular formula C12H12O2 It is characterized by a phenolic group attached to a hydroxy-methylbutynyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenol typically involves the reaction of a phenolic compound with a suitable alkyne precursor. One common method is the Sonogashira coupling reaction, where a phenol derivative reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The phenolic hydrogen can be substituted with various electrophiles in reactions such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones or hydroxyquinones.
Reduction: Alkenes or alkanes.
Substitution: Alkylated or acylated phenols.
Scientific Research Applications
3-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the alkyne group can undergo cycloaddition reactions. These interactions can modulate biological pathways and affect cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde: Similar structure but with an aldehyde group instead of a phenol.
2,6-Bis(3-hydroxy-3-methylbut-1-yn-1-yl)pyridine: Contains two hydroxy-methylbutynyl groups attached to a pyridine ring.
Uniqueness
3-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenol is unique due to its specific combination of a phenolic group and an alkyne side chain. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
90684-07-4 |
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Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3-(3-hydroxy-3-methylbut-1-ynyl)phenol |
InChI |
InChI=1S/C11H12O2/c1-11(2,13)7-6-9-4-3-5-10(12)8-9/h3-5,8,12-13H,1-2H3 |
InChI Key |
QMRQCCJOAQXZDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=CC(=CC=C1)O)O |
Origin of Product |
United States |
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